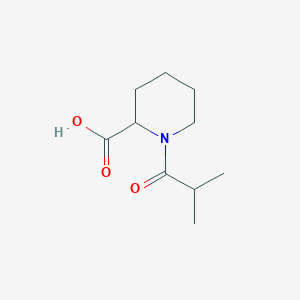

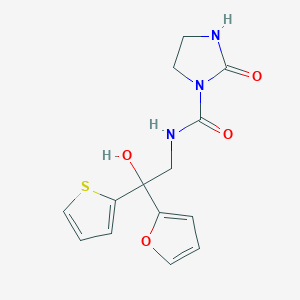

![molecular formula C19H22N4 B2593907 N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877788-86-8](/img/structure/B2593907.png)

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family of compounds . These compounds are N-heterocyclic and have significant impact in medicinal chemistry . They have attracted attention due to their photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been extensively studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .科学的研究の応用

Antitumor and Antimicrobial Activities

One study focused on the synthesis of novel N-arylpyrazole-containing enaminones as key intermediates. These intermediates led to the creation of substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and several other compounds. Significantly, some of these compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of 5-fluorouracil. Additionally, the antimicrobial activity of selected compounds was evaluated, highlighting their potential in both anticancer and antimicrobial applications (S. Riyadh, 2011).

Cognitive Impairment Treatment in Neurodegenerative and Neuropsychiatric Diseases

Another avenue of research involved the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1). A clinical candidate, ITI-214, demonstrated picomolar inhibitory potency for PDE1 and showed good efficacy in vivo. This compound is currently in Phase I clinical development for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other disorders, highlighting its potential in addressing cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016).

Functional Fluorophores for Biological and Environmental Probing

Research into 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores revealed a method for synthesizing novel functional fluorophores through a microwave-assisted process. These compounds exhibited significant fluorescence and quantum yields, suggesting their utility as fluorescent probes for detecting biologically or environmentally relevant species. This development opens up new avenues for using these compounds in biological and environmental sensing applications (Juan C Castillo et al., 2018).

Kinase Inhibition for Therapeutic Applications

The synthesis and evaluation of 3-Phenylpyrazolo[3,4-d]pyrimidine-Peptide conjugates as Src kinase inhibitors represent another significant application. These conjugates, designed to improve inhibitory potency against active c-Src kinase, showed promising results. Specifically, two N-terminal substituted conjugates significantly inhibited polyE4Y phosphorylation by active c-Src, indicating potential therapeutic applications in diseases where Src kinase is implicated (Anil Kumar et al., 2007).

作用機序

Target of Action

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has been identified to target Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The interaction of this compound with CDK2 results in the inhibition of this enzyme . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells, particularly in cancer cells .

将来の方向性

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

生化学分析

Biochemical Properties

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to interact with various enzymes and proteins . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .

Cellular Effects

The compound has been shown to have significant effects on various types of cells . Most notably, it has been found to have cytotoxic activities against certain cell lines . It has been shown to inhibit the growth of these cells, indicating a potential role in cancer treatment .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through interactions with biomolecules and potential inhibition or activation of certain enzymes .

特性

IUPAC Name |

N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-14-12-18(22-16-10-6-3-7-11-16)23-19(21-14)17(13-20-23)15-8-4-2-5-9-15/h2,4-5,8-9,12-13,16,22H,3,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQQRLHSMLBUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

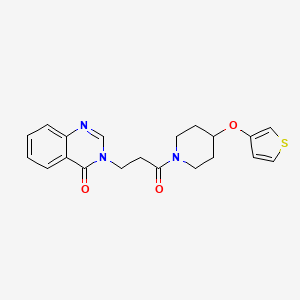

![3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2593830.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2593832.png)

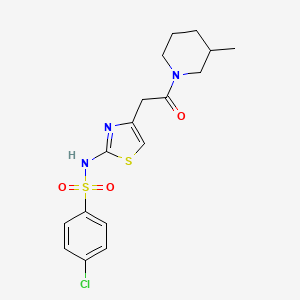

![ETHYL 1-{2-[4-BUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETYL}-3-PIPERIDINECARBOXYLATE](/img/structure/B2593833.png)

![4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2593834.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2593835.png)

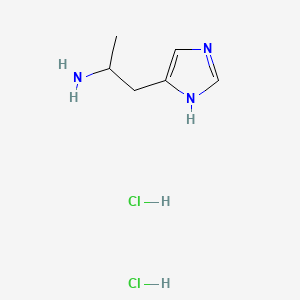

![N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B2593840.png)